1-(2-Oxopropyl)-4-propoxypyridin-1-iumchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Oxopropyl)-4-propoxypyridin-1-iumchloride: is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a pyridine ring substituted with a propoxy group and an oxopropyl group, along with a chloride ion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Oxopropyl)-4-propoxypyridin-1-iumchloride typically involves the alkylation of 4-propoxypyridine with an appropriate oxopropylating agent. One common method is the reaction of 4-propoxypyridine with 2-oxopropyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Oxopropyl)-4-propoxypyridin-1-iumchloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the oxopropyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyridinium salts.
Scientific Research Applications
1-(2-Oxopropyl)-4-propoxypyridin-1-iumchloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound can be used in biochemical assays to study enzyme activities and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Oxopropyl)-4-propoxypyridin-1-iumchloride involves its interaction with molecular targets such as enzymes or receptors. The oxopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the pyridinium moiety can interact with aromatic residues in proteins, affecting their conformation and function.
Comparison with Similar Compounds
1-(2-Oxopropyl)theobromine: A derivative with similar structural features but different biological activities.
Dimethyl (1-diazo-2-oxopropyl)phosphonate: A compound with a similar oxopropyl group but different reactivity and applications.
Dialkyl (2-oxopropyl)phosphonates: Compounds with similar oxopropyl groups used in the synthesis of phosphorylated heterocycles.
Uniqueness: 1-(2-Oxopropyl)-4-propoxypyridin-1-iumchloride is unique due to its combination of a pyridinium salt structure with an oxopropyl group, which imparts specific reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its utility in scientific research make it a valuable compound for further exploration.
Properties
Molecular Formula |
C11H16ClNO2 |
---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
1-(4-propoxypyridin-1-ium-1-yl)propan-2-one;chloride |
InChI |
InChI=1S/C11H16NO2.ClH/c1-3-8-14-11-4-6-12(7-5-11)9-10(2)13;/h4-7H,3,8-9H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
VNRXYYMTBJUYNJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCOC1=CC=[N+](C=C1)CC(=O)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.